REACTION_CXSMILES
|
C[O:2][C:3](=[O:12])[CH2:4][C:5]([OH:11])([CH3:10])[CH2:6][C:7]([NH2:9])=[O:8]>[OH-].[Na+].O>[OH:11][C:5]([CH3:10])([CH2:4][C:3]([OH:12])=[O:2])[CH2:6][C:7]([NH2:9])=[O:8] |f:1.2|
|
Name
|
3-hydroxy-3-methylglutaric acid monoamide methyl ester
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
COC(CC(CC(=O)N)(C)O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The column is washed with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
the washings collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)N)(CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |